Home > Products > Screening Compounds P84657 > Deacetylmoxisylyte
Deacetylmoxisylyte - 35231-36-8

Deacetylmoxisylyte

Catalog Number: EVT-265526
CAS Number: 35231-36-8
Molecular Formula: C14H23NO2
Molecular Weight: 237.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deacetylmoxisylyte is a biochemical.
Classification

Deacetylmoxisylyte falls under the category of adrenergic antagonists and is specifically noted for its action on the alpha-adrenergic receptors. It has been utilized in clinical settings for conditions such as erectile dysfunction and peripheral vascular diseases due to its ability to improve blood flow by blocking alpha-adrenergic signaling pathways.

Synthesis Analysis

The synthesis of Deacetylmoxisylyte involves several key steps, primarily starting from moxisylyte. The general synthetic route includes:

  1. Starting Material: The synthesis typically begins with moxisylyte, which can be obtained through the reaction of 4-hydroxy-3-isopropylacetophenone with 2-dimethylaminoethyl chloride.
  2. Acetylation: The intermediate compound formed is then acetylated using acetic anhydride or another acetylating agent to produce Deacetylmoxisylyte.
  3. Purification: The final product is purified through recrystallization or chromatography to ensure the removal of any unreacted materials or by-products.

Technical Parameters

  • Reagents Used: Common reagents include acetic anhydride for acetylation and bases such as sodium hydroxide for neutralization.
  • Reaction Conditions: The reactions are typically conducted under controlled temperatures (around room temperature) and monitored using techniques like thin-layer chromatography to assess completion.
Molecular Structure Analysis

The molecular structure of Deacetylmoxisylyte can be described as follows:

  • Canonical SMILES: CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C
  • Molecular Weight: Approximately 281.38 g/mol.
  • Functional Groups: The structure contains hydroxyl groups, ether linkages, and a carbonyl group indicative of its ester functionality.

Structural Characteristics

The presence of an aromatic ring contributes to the compound's stability and reactivity, while the branched alkyl chains enhance its lipophilicity, facilitating better absorption in biological systems.

Chemical Reactions Analysis

Deacetylmoxisylyte participates in various chemical reactions that are crucial for its pharmacological activity:

  1. Oxidation: It can be oxidized to form N-oxide derivatives, which may influence its biological activity.
  2. Reduction: Reduction reactions can yield desacetylmoxisylyte, a significant metabolite that retains some pharmacological properties.
  3. Substitution Reactions: The acetyl group can be substituted under specific conditions, allowing for modifications that may enhance therapeutic efficacy.

Relevant Technical Details

  • Common Reagents: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are frequently employed in these reactions.
  • Reaction Conditions: These reactions often require specific pH levels and temperatures to optimize yields and minimize side reactions.
Mechanism of Action

Deacetylmoxisylyte acts primarily as an α1-adrenergic antagonist, which leads to vasodilation and improved blood flow.

Mechanistic Pathway

  1. Receptor Interaction: By binding to α1-adrenergic receptors, it inhibits catecholamine-induced vasoconstriction.
  2. Biochemical Pathways: This action disrupts the adrenergic signaling pathway, leading to relaxation of vascular smooth muscle.
  3. Pharmacokinetics: As a prodrug, Deacetylmoxisylyte is rapidly converted into its active form in the plasma, enhancing its therapeutic effects.

Data and Analyses

Studies have shown that this compound effectively increases peripheral blood flow with minimal impact on systemic blood pressure, making it a valuable agent in treating conditions like erectile dysfunction and peripheral arterial disease.

Physical and Chemical Properties Analysis

Deacetylmoxisylyte exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 90°C, indicating good thermal stability.

Relevant Data

  • pKa Value: The pKa value suggests that it exists predominantly in its ionized form at physiological pH, influencing its bioavailability.
  • Stability: It remains stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
Applications

Deacetylmoxisylyte has several scientific applications:

  1. Medical Use: Primarily used in treating erectile dysfunction due to its vasodilatory effects.
  2. Research Applications: Utilized in studies investigating adrenergic signaling pathways and vascular function.
  3. Potential Therapeutics: There is ongoing research into its efficacy for other cardiovascular conditions and potential neuroprotective effects.
Introduction to Deacetylmoxisylyte in Pharmacological Research

Historical Context and Discovery of Deacetylmoxisylyte

Deacetylmoxisylyte (DAM), initially recognized as the primary active metabolite of the prodrug Moxisylyte (Thymoxamine), emerged from pharmacological investigations in the mid-20th century. Moxisylyte was first developed over thirty years ago for cerebrovascular disorders due to its vasodilatory properties [1]. By the 1970s, researchers observed that intravenous thymoxamine (150 mg) altered human sleep architecture, specifically increasing REM sleep duration and reducing slow-wave sleep in early-night cycles. This suggested central noradrenergic modulation, though the role of DAM was not yet differentiated [4]. A pivotal shift occurred in the 1990s when DAM’s ability to modulate urethral pressure and facilitate penile erection was identified, redirecting research toward urological applications, particularly erectile dysfunction [1]. The metabolite’s pharmacokinetic profile—characterized by rapid formation post-Moxisylyte administration—solidified its therapeutic relevance [1] [2].

Table 1: Key Milestones in Deacetylmoxisylyte Research

YearDevelopmentSignificance
1975Thymoxamine’s effects on REM sleepFirst evidence of central α-adrenergic modulation
1990sDAM’s role in erectile physiologyShift to urological applications
1998Comprehensive pharmacokinetic profilingDAM established as primary active metabolite [1]

Structural Relationship to Moxisylyte and Metabolic Significance

Deacetylmoxisylyte is structurally characterized by the hydrolysis of the acetyl group from Moxisylyte’s phenolic moiety, resulting in a free hydroxyl group. This transformation is catalyzed by pseudocholinesterase in plasma and tissues, converting Moxisylyte (C₁₆H₂₅NO₃) to DAM (C₁₄H₂₃NO₂) [1] [2]. The structural shift critically enhances DAM’s polarity and receptor-binding affinity. Unlike the prodrug, DAM exhibits negligible further hydrolysis, allowing it to accumulate as the dominant pharmacologically active species [2].

Metabolically, DAM undergoes subsequent biotransformation via cytochrome P450-mediated N-demethylation and phase II conjugation (sulpho- and glucuronidation). Urinary excretion is the primary elimination route, with 50% of DAM excreted as sulphoconjugates and 10% as N-demethylated sulphates after intravenous administration [1] [2]. The metabolic pathway’s efficiency is route-dependent: intracavernous injection yields higher bioactive DAM concentrations than oral dosing, where glucuronide conjugates dominate [1].

Table 2: Structural and Metabolic Comparison of Moxisylyte and Deacetylmoxisylyte

PropertyMoxisylyteDeacetylmoxisylyte
Chemical FormulaC₁₆H₂₅NO₃C₁₄H₂₃NO₂
Key ModificationAcetyl esterFree phenolic hydroxyl
Formation EnzymePseudocholinesteraseN/A (active form)
Major ConjugatesGlucuronides (oral)Sulphates (IV)
Elimination Half-life1–2 hours1–2 hours (dependent on route) [2]

Rationale for Research Focus on α-Adrenergic Modulation

Research prioritizes DAM’s preferential α₁-adrenoceptor antagonism, a property elucidated through in vivo and receptor-binding studies. In pithed rat models, DAM and its demethylated metabolite competitively inhibited phenylephrine-induced pressor responses (α₁-mediated) but showed minimal activity against α₂-adrenoceptor agonists like B-HT 933 [3]. This selectivity arises from DAM’s high affinity for postsynaptic α₁-receptors, which govern smooth muscle contraction in vascular and genitourinary tissues [1] [3].

The therapeutic rationale centers on localized physiological effects with minimized systemic impact. Intracavernous DAM injections (10–30 mg) facilitate erection by antagonizing α₁-adrenergic tone in penile vasculature, increasing blood flow without significant blood pressure changes [1] [2]. Compared to non-selective agents (e.g., papaverine), DAM’s receptor specificity correlates with lower rates of adverse events, underscoring its clinical value [1]. Current research explores DAM’s potential in conditions like Raynaud’s syndrome, leveraging its cutaneous vasodilatory effects [2].

Table 3: α-Adrenergic Selectivity Profile of Deacetylmoxisylyte

Receptor SubtypeFunctional AssayDAM Activity
α₁-AdrenoceptorPhenylephrine-induced vasoconstrictionPotent antagonism (IC₅₀: 10⁻⁶ M) [3]
α₂-AdrenoceptorB-HT 933–induced pressor responseWeak antagonism (only at high doses) [3]
Central α-ReceptorsClonidine-induced bradycardiaNo significant effect [3]

Properties

CAS Number

35231-36-8

Product Name

Deacetylmoxisylyte

IUPAC Name

4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

InChI

InChI=1S/C14H23NO2/c1-10(2)12-9-13(16)11(3)8-14(12)17-7-6-15(4)5/h8-10,16H,6-7H2,1-5H3

InChI Key

HJGRPZCEBPNMDU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN(C)C

Solubility

Soluble in DMSO

Synonyms

deacetylmoxisylyte
deacetylmoxisylyte hydrochloride

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.